molecular formula C15H14N2O4S B8038141 2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-

2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-

Cat. No. B8038141
M. Wt: 318.3 g/mol
InChI Key: NCNRHFGMJRPRSK-UHFFFAOYSA-N
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Description

2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]- is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]- involves the reaction of 3-[(phenylamino)sulfonyl]aniline with N-hydroxyphthalimide followed by the addition of acryloyl chloride.

Starting Materials
3-[(phenylamino)sulfonyl]aniline, N-hydroxyphthalimide, acryloyl chloride

Reaction
Step 1: Dissolve 3-[(phenylamino)sulfonyl]aniline (1.0 equiv) and N-hydroxyphthalimide (1.2 equiv) in dry DMF., Step 2: Add DIPEA (2.0 equiv) to the reaction mixture and stir for 10 minutes at room temperature., Step 3: Add acryloyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature., Step 4: Quench the reaction by adding water and extract the product with ethyl acetate., Step 5: Purify the product by column chromatography to obtain 2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-.

properties

IUPAC Name

N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNRHFGMJRPRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

866323-14-0 (E Isomer)
Record name Belinostat (Non-Stereospecific)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414864009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-

CAS RN

414864-00-9
Record name N-Hydroxy-3-(3-phenylsulfamoylphenyl)acrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414864-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belinostat (Non-Stereospecific)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414864009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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